(R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol
Description
(R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol is a chiral compound featuring a pyrrolidin-3-ol core substituted at the nitrogen with a 2,4-dichlorophenylsulfonyl group. The (R)-configuration at the 3-hydroxyl position distinguishes it from its enantiomer, which may exhibit divergent biological or physicochemical properties. The sulfonyl group enhances electrophilicity and hydrogen-bonding capacity, while the dichlorophenyl moiety contributes to lipophilicity and steric bulk.
Properties
IUPAC Name |
(3R)-1-(2,4-dichlorophenyl)sulfonylpyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO3S/c11-7-1-2-10(9(12)5-7)17(15,16)13-4-3-8(14)6-13/h1-2,5,8,14H,3-4,6H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBNZEUQGBOYNU-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Chiral Resolution: The chiral center can be resolved using chiral catalysts or by employing chiral starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
®-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of ®-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific pathways and targets depend on the biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Pyrrolidin-3-ol Derivatives with Alkyl Substituents
Example Compounds :
- 1a : 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole
- 1b : 5-[2-[(3S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole
Key Comparisons :
- Substituent Effects: Unlike the target compound’s sulfonyl group, 1a and 1b feature a 2-phenylethyl substituent on the pyrrolidine nitrogen.
- Stereochemistry : The (R) and (S) configurations in 1a/1b mirror the chirality of the target compound. highlights that stereochemistry significantly influences bioactivity, suggesting the (R)-configuration in the target may confer distinct binding affinities or metabolic stability .
- Synthetic Routes: Both 1a/1b and the target compound likely employ similar synthetic strategies, such as nucleophilic substitution or Mitsunobu reactions to introduce substituents on the pyrrolidine ring.
Agrochemical Compounds with 2,4-Dichlorophenyl Moieties
Example Compounds :
- Etaconazole (1-((2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole)
- Propiconazole (1-((2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole)
Key Comparisons :
- Heterocyclic Core : Etaconazole and propiconazole contain triazole rings, whereas the target compound uses a pyrrolidine scaffold. Triazoles are aromatic and planar, favoring π-π stacking interactions, while pyrrolidine’s saturated ring offers conformational flexibility.
- Functional Groups : The target’s sulfonyl group is absent in these agrochemicals, which instead utilize dioxolane and triazole groups. Sulfonyl groups may enhance acidity (e.g., via deprotonation of the hydroxyl group) compared to the ether linkages in etaconazole/propiconazole.
- Applications : Etaconazole and propiconazole are fungicides, suggesting the dichlorophenyl group’s role in targeting fungal enzymes. The target compound’s sulfonyl group may redirect its activity toward mammalian targets (e.g., proteases or kinases) .
Organophosphate Compounds
Example Compound : Chlorfenvinfos (Diethyl 1-(2,4-dichlorophenyl)-2-chlorovinyl phosphate)
Key Comparisons :
- Electrophilic Groups: Chlorfenvinfos contains a phosphate ester, a potent acetylcholinesterase inhibitor, whereas the target’s sulfonyl group is less reactive. This difference implies distinct mechanisms of action—organophosphates typically inhibit enzymes via phosphorylation, while sulfonamides often act as enzyme inhibitors or receptor antagonists.
- Lipophilicity : Both compounds share the 2,4-dichlorophenyl group, but Chlorfenvinfos’s vinyl phosphate chain may increase its persistence in fatty tissues compared to the target’s polar sulfonyl and hydroxyl groups .
Pyrazole and Sulfanyl Derivatives
Example Compound : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
Key Comparisons :
- Sulfur-Containing Groups : The target’s sulfonyl group (SO₂) is a strong electron-withdrawing group, whereas sulfanyl (S-) groups are electron-donating. This distinction affects electronic distribution, reactivity, and interactions with biological targets (e.g., sulfonyl groups may stabilize negative charges in binding pockets).
- Aromatic Systems : Pyrazole rings in the example compound enable aromatic interactions, while the target’s pyrrolidine lacks aromaticity but offers hydrogen-bonding via the hydroxyl group .
Structural and Functional Data Table
Biological Activity
(R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol, with the CAS number 1353995-46-6, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is C10H11Cl2NO3S. It has a molar mass of 296.17 g/mol and a predicted density of 1.575 g/cm³. The compound is characterized by a boiling point of approximately 451.4 °C and a pKa value of 14.21, indicating its basic nature in aqueous solutions .
Research into the biological activity of this compound has primarily focused on its interaction with various biological pathways:
- TRPV4 Activation : A study indicated that compounds similar to this compound can activate the transient receptor potential vanilloid 4 (TRPV4) channel, which plays a significant role in regulating airway smooth muscle contraction .
- Anti-inflammatory Properties : Compounds with similar structural motifs have demonstrated anti-inflammatory effects by inhibiting proinflammatory cytokines and pathways such as NF-kB and p38 MAPK signaling in microglial cells. This suggests potential neuroprotective roles in conditions like Parkinson's disease .
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
In vitro studies have shown that compounds structurally related to this compound can significantly reduce nitric oxide production in lipopolysaccharide-stimulated microglial cells. This reduction correlates with decreased expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting a protective effect against neuroinflammation .
Case Study 2: Antiproliferative Activity
Another study highlighted that derivatives containing the dichlorophenyl moiety exhibit significant antiproliferative effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth. This activity is attributed to the compound's ability to disrupt critical cellular processes involved in proliferation .
Q & A
Q. What are the standard synthetic routes for (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol?
The compound is synthesized via sulfonylation of pyrrolidin-3-ol derivatives. A typical procedure involves reacting a pyrrolidine precursor (e.g., (R)-pyrrolidin-3-ol) with 2,4-dichlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Purification employs column chromatography (ethyl acetate/hexane, 1:4) followed by recrystallization from 2-propanol to achieve high purity .
Q. How is enantiomeric purity confirmed during synthesis?
Chiral analytical methods such as chiral HPLC or NMR with chiral shift reagents are used. For example, (R)-1-(2,4-dichlorophenyl)ethanamine hydrochloride achieved >99% enantiomeric purity using sodium borohydride reduction under optimized acidic conditions, validated by polarimetry and stereoselective chromatography .
Q. What purification techniques are effective for sulfonamide derivatives like this compound?
Column chromatography (ethyl acetate/hexane gradients) effectively removes by-products. Recrystallization from polar aprotic solvents (e.g., methanol or 2-propanol) enhances crystalline purity, as demonstrated in sulfonamide syntheses .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve sulfonylation yield?
Key parameters include:
Q. What mechanistic insights explain the stereochemical stability of the pyrrolidine ring during synthesis?
The rigidity of the pyrrolidine ring and the electron-withdrawing sulfonyl group reduce epimerization. Computational studies (e.g., DFT) suggest that the (R)-configuration at C3 is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the sulfonyl oxygen .
Q. How do structural modifications influence biological activity in sulfonamide derivatives?
Substituents on the dichlorophenyl group (e.g., electron-withdrawing Cl) enhance metabolic stability and target binding. For example, replacing 2,4-dichlorophenyl with fluorophenyl groups in analogous compounds reduced affinity for TRPV4 channels, highlighting the role of halogen interactions .
Q. What analytical strategies resolve contradictions in reported biological activities?
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
Molecular docking (e.g., AutoDock Vina) and QSAR models evaluate interactions with cytochrome P450 enzymes or transporters. For sulfonamides, logP calculations (2.5–3.5) predict moderate blood-brain barrier penetration, aligning with in vivo studies on similar analogs .
Methodological Considerations
Q. What protocols ensure reproducibility in scaled-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
